1-(2-chlorobenzyl)-1H-indole-3-carbonitrile
Overview
Description
1-(2-chlorobenzyl)-1H-indole-3-carbonitrile, also known as CCBI, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. CCBI is a member of the indole class of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
Cross-Coupling Reactions : A method for synthesizing polysubstituted indole-2-carbonitriles through cross-coupling reactions was developed. This involved compounds like 1-benzyl-3-iodo-1H-indole-2-carbonitriles, indicating the chemical versatility of similar indole derivatives (Hrizi et al., 2021).
Structural Analysis : The structure of a compound closely related to 1-(2-chlorobenzyl)-1H-indole-3-carbonitrile, involving a base-catalyzed reaction, was analyzed. The compound showed unique geometric properties and orientational disorder, providing insights into the structural characteristics of such molecules (Sonar et al., 2007).
Synthesis Techniques
Microwave-Assisted Conditions : The reaction of 1-(propargyl)indol-2-carbonitriles with alcohols under DBU-catalyzed microwave-assisted conditions was explored. This study demonstrates the potential for efficient and diverse synthesis techniques applicable to indole carbonitriles (Festa et al., 2018).
C-C Bond Formation : A study focused on synthesizing 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, demonstrating a novel C-C bond formation technique. This indicates the potential for creating complex molecules involving indole carbonitriles (Kumar et al., 2012).
Potential Applications
Continuous Flow Process : The synthesis of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile using a continuous flow process was investigated, highlighting the potential for industrial-scale production of similar compounds (Karadeolian et al., 2018).
Biological Activity : The synthesis and biological evaluation of various derivatives, including 4(1H-Indol-3-yl)-2-Thioxopyridine, were conducted. This study provides insights into the potential biological activities of compounds related to this compound (Attaby et al., 2007).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]indole-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-15-7-3-1-5-12(15)10-19-11-13(9-18)14-6-2-4-8-16(14)19/h1-8,11H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYAJHFOHDANPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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